molecular formula C16H12ClNO3 B1456120 4-[(3-chlorobenzyl)oxy]-1H-indole-2-carboxylic acid CAS No. 1215609-58-7

4-[(3-chlorobenzyl)oxy]-1H-indole-2-carboxylic acid

Cat. No.: B1456120
CAS No.: 1215609-58-7
M. Wt: 301.72 g/mol
InChI Key: YVTPCSOMOPZVDF-UHFFFAOYSA-N
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Description

4-[(3-chlorobenzyl)oxy]-1H-indole-2-carboxylic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a chlorobenzyl group attached to an indole core, which can influence its chemical properties and biological activities.

Scientific Research Applications

4-[(3-chlorobenzyl)oxy]-1H-indole-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound can be used in the development of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-chlorobenzyl)oxy]-1H-indole-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indole core.

    Chlorobenzylation: The indole core is then subjected to a chlorobenzylation reaction, where a 3-chlorobenzyl group is introduced. This step often involves the use of a chlorobenzyl halide and a base to facilitate the substitution reaction.

    Carboxylation: The final step involves the introduction of the carboxylic acid group at the 2-position of the indole ring. This can be achieved through various carboxylation methods, including the use of carbon dioxide under high pressure or the use of carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(3-chlorobenzyl)oxy]-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-[(3-chlorobenzyl)oxy]-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The chlorobenzyl group can enhance the compound’s binding affinity and specificity for certain targets. The carboxylic acid group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-[(3-chlorobenzyl)oxy]-1H-indole-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3-position.

    4-[(3-chlorobenzyl)oxy]-1H-indole-2-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.

    4-[(3-chlorobenzyl)oxy]-1H-indole-2-carboxylate: Similar structure but with a carboxylate ester group.

Uniqueness

4-[(3-chlorobenzyl)oxy]-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorobenzyl group and the carboxylic acid group at specific positions on the indole core can result in distinct properties compared to other similar compounds.

Properties

IUPAC Name

4-[(3-chlorophenyl)methoxy]-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3/c17-11-4-1-3-10(7-11)9-21-15-6-2-5-13-12(15)8-14(18-13)16(19)20/h1-8,18H,9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTPCSOMOPZVDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=CC=CC3=C2C=C(N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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